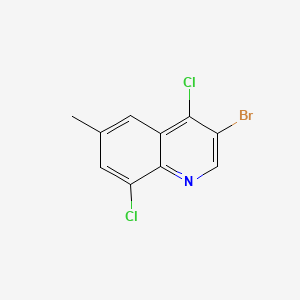

![molecular formula C6H2BrClN2S B598757 2-Bromo-5-chlorothiazolo[5,4-b]pyridine CAS No. 1198759-26-0](/img/structure/B598757.png)

2-Bromo-5-chlorothiazolo[5,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

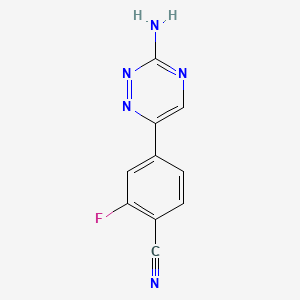

2-Bromo-5-chlorothiazolo[5,4-b]pyridine (BTZ) is an organic compound belonging to the thiazole family. It is a heterocyclic aromatic compound that contains both a nitrogen and sulfur atom in its cyclic structure. BTZ has a wide range of applications in the fields of chemistry, biology, and medicine. It is used as a reagent in chemical synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of various pharmaceuticals and agrochemicals. BTZ has also recently been studied for its potential applications in the field of nanotechnology.

Wissenschaftliche Forschungsanwendungen

Chemical and Corrosion Inhibition

A study evaluated imidazo[4,5-b]pyridine derivatives for their inhibitory performance against mild steel corrosion, indicating potential applications of structurally similar compounds like 2-Bromo-5-chlorothiazolo[5,4-b]pyridine in corrosion inhibition. These derivatives showed high inhibition performance, suggesting their utility in protecting metals against corrosion in acidic environments. Density functional theory (DFT) and molecular dynamic simulation (MD) supported these results, highlighting the relevance of such compounds in chemical and corrosion inhibition applications (Saady et al., 2021).

Synthesis of Polyheterocyclic Compounds

The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was utilized for the construction of new polyheterocyclic ring systems. This illustrates the role of bromo and chloro substituted pyridine derivatives in the synthesis of complex heterocyclic compounds with potential applications in developing new materials and molecules with unique properties. Such synthetic pathways underscore the importance of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine and similar compounds in organic synthesis and drug discovery (Abdel‐Latif et al., 2019).

Antiproliferative and Antimicrobial Activities

Research on 2-pyridylquinazoline derivatives, which share a core structural similarity with 2-Bromo-5-chlorothiazolo[5,4-b]pyridine, demonstrated potential anti-tumor and anti-microbial properties. This suggests the broader utility of such compounds in medicinal chemistry for developing new treatments for bacterial infections and cancer, highlighting the role of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine derivatives in pharmaceutical research (Eweas et al., 2021).

Molecular Docking and Inhibitor Design

A study on novel 6-bromo-imidazo[4,5-b]pyridine derivatives synthesized for potential use as tyrosyl-tRNA synthetase inhibitors indicates the significance of these compounds in the development of new therapeutic agents. Molecular docking studies revealed the binding affinity of these compounds, suggesting their applicability in designing inhibitors targeting specific enzymes involved in disease processes. This highlights the potential of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine in the design and discovery of enzyme inhibitors (Jabri et al., 2023).

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-[1,3]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDIKDNPUIYAKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(S2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729424 |

Source

|

| Record name | 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198759-26-0 |

Source

|

| Record name | 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[3,3-Dimethyl-1-(4-sulfobutyl)-1,3-dihydroindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(4-s](/img/no-structure.png)

![4-(6-Chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B598677.png)

![N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide](/img/structure/B598683.png)

![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)

![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine](/img/structure/B598686.png)

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)